![molecular formula C14H12FNO3 B563882 Flumequine-13C3 CAS No. 1185049-09-5](/img/structure/B563882.png)
Flumequine-13C3
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Overview
Description
Flumequine-13C3 is the 13C3 labeled Flumequine . Flumequine is a synthetic chemotherapeutic antibiotic of the fluoroquinolone drug class used to treat bacterial infections . It acts as a topoisomerase II inhibitor, with an IC50 of 15 μM (3.92 μg/mL) .
Synthesis Analysis
Flumequine-13C3 is intended for use as an internal standard for the quantification of flumequine . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis
The molecular formula of Flumequine-13C3 is C11[13C]3H12FNO3 . The molecular weight is 264.23 .Chemical Reactions Analysis
Flumequine degradation by sulfate radical based advanced oxidation processes (AOPs) has been reported . Sulfate radical (SO4˙−) shows a similar oxidation capacity but a longer half-life compared to hydroxyl radical (HO˙). SO4˙− could cause chain reactions and result in the generation of halogen radicals and carbonate radicals .Physical And Chemical Properties Analysis
Flumequine-13C3 is a solid substance . It is soluble in Dichloromethane and DMSO .Scientific Research Applications
- Flumequine-13C3, like its parent compound Flumequine, exhibits antibacterial properties. Researchers have explored its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have investigated its minimum inhibitory concentration (MIC) and its potential as an alternative antibiotic in the treatment of infections .
- Flumequine-13C3 has been studied for its phototoxic effects and impact on skin melanogenesis. While Flumequine itself induces phototoxicity, researchers have investigated whether Flumequine-13C3 regulates melanin production. Interestingly, Flumequine-13C3 slightly inhibits in vitro mushroom tyrosinase activity but significantly increases extracellular and intracellular melanin content in B16F10 cells. It also promotes the expression of microphthalmia-associated transcription factor (MITF) and tyrosinase. Additionally, Flumequine-13C3 stimulates p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) phosphorylation, leading to melanin pigmentation in zebrafish larvae. These findings suggest its potential as an anti-vitiligo agent .
- Molecular docking predictions indicate that Flumequine-13C3 targets DUSP16, a major negative regulator of p38 MAPK and JNK. Understanding this interaction sheds light on the mechanism underlying its melanogenic effects .
- Researchers have explored potential drug interactions involving Flumequine-13C3. For example, it may affect the metabolism of other drugs or alter their neuroexcitatory activities. These investigations are crucial for understanding its safety profile and potential clinical applications .
Antibacterial Activity
Phototoxicity and Skin Melanogenesis
Dual-Specificity MAPK Phosphatase 16 (DUSP16) Interaction
Drug Interactions
Mechanism of Action
Target of Action
Flumequine-13C3, a labeled version of Flumequine, is a synthetic chemotherapeutic antibiotic of the fluoroquinolone drug class . It primarily targets bacterial DNA gyrase, a type II topoisomerase . This enzyme is crucial for bacterial DNA replication as it introduces negative supercoils (or relaxes positive supercoils) into the DNA molecule, relieving the tension caused by the unwinding of the DNA double helix .
Mode of Action
Flumequine-13C3, like its parent compound Flumequine, acts as an inhibitor of bacterial DNA gyrase . By binding to this enzyme, Flumequine-13C3 prevents the supercoiling of bacterial DNA, which is a necessary step in DNA replication . This inhibition disrupts the replication process, leading to DNA fragmentation and ultimately, bacterial cell death .
Biochemical Pathways
The primary biochemical pathway affected by Flumequine-13C3 is bacterial DNA replication . By inhibiting DNA gyrase, Flumequine-13C3 prevents the relaxation of positive supercoils that form in the DNA molecule during replication . This disruption of the normal supercoiling process leads to breaks in the DNA, halting replication and leading to cell death .
Result of Action
The primary result of Flumequine-13C3’s action is the inhibition of bacterial growth and replication, leading to bacterial cell death . This is achieved through the disruption of DNA replication via the inhibition of DNA gyrase . Flumequine-13C3 is active against a range of bacteria, including S. aureus, S. pyogenes, B. subtilis, E. coli, P. aeruginosa, S. faecalis, and K. pneumoniae .
Safety and Hazards
properties
IUPAC Name |
7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c1-7-2-3-8-4-9(15)5-10-12(8)16(7)6-11(13(10)17)14(18)19/h4-7H,2-3H2,1H3,(H,18,19)/i11+1,13+1,14+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSPPJIUMHPXMA-AIGZGMKWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC2=C3N1C=[13C]([13C](=O)C3=CC(=C2)F)[13C](=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Flumequine-13C3 |
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